

1,3-Propanediol: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (PDO) is a three-carbon diol that has emerged as a crucial building block in the synthesis of a diverse range of polymers.^[1] Its unique chemical structure, featuring hydroxyl groups on its terminal carbons, allows for its facile incorporation into various polymer backbones, including polyesters, polyurethanes, and polyethers.^{[2][3]} The growing interest in PDO stems from its availability from both traditional petrochemical routes and sustainable, bio-based fermentation processes, making it an attractive monomer for the development of environmentally friendly and high-performance materials.^{[1][4]} This technical guide provides a comprehensive overview of **1,3-propanediol** as a monomer, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymers, with a particular focus on their potential applications in drug development.

Properties of 1,3-Propanediol

1,3-Propanediol is a colorless, viscous, and hygroscopic liquid that is miscible with water and many organic solvents.^{[5][6]} Its physical and chemical properties make it a versatile and stable monomer for various polymerization reactions.

Property	Value	References
Chemical Formula	$C_3H_8O_2$	[6]
Molar Mass	76.09 g/mol	[5] [6]
Appearance	Colorless, viscous liquid	[5]
Melting Point	-27 °C	[6]
Boiling Point	211-217 °C	[6]
Density	1.0597 g/cm ³ at 20 °C	[5] [6]
Flash Point	79.4 °C (closed cup)	[6]
Autoignition Temperature	400 °C	[6]
Solubility in Water	Miscible	[6]
log P (Octanol/Water Partition Coefficient)	-1.093	[6]
Refractive Index (n _D)	1.440 at 20 °C	[6]

Polymer Synthesis Utilizing 1,3-Propanediol

1,3-Propanediol serves as a key monomer in the synthesis of several important classes of polymers, most notably polyesters and polyurethanes. The polymerization processes can be tailored to yield materials with a wide range of properties suitable for various applications.

Polyesters

Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The use of **1,3-propanediol** as the diol component imparts unique characteristics to the resulting polyester, such as enhanced flexibility and resilience.

The most prominent polyester derived from **1,3-propanediol** is poly(trimethylene terephthalate) (PTT), which is produced through the polycondensation of PDO with terephthalic acid (TPA) or dimethyl terephthalate (DMT).[\[7\]](#)[\[8\]](#) PTT exhibits a combination of desirable properties, including excellent elastic recovery, good tensile strength, and resistance to stains and

chemicals, making it a valuable material for fibers, textiles, carpets, and engineering thermoplastics.[8][9][10]

Properties of Poly(trimethylene terephthalate) (PTT)

Property	Value	References
Melting Point (T _m)	225 - 228 °C	[8]
Glass Transition Temperature (T _g)	45 - 60 °C	[11]
Density	~1.35 g/cm ³	[11]
Tensile Strength	Higher than PBT	[9]
Flexural Strength	Higher than PBT	[9]
Stiffness	Higher than PBT	[9]
Moisture Absorption	~0.4%	[8]

Aliphatic polyesters synthesized from **1,3-propanediol** and dicarboxylic acids like succinic acid are of significant interest due to their biodegradability.[12][13] Poly(1,3-propylene succinate) (PPS) is a biodegradable polyester that shows promise for applications in packaging, agriculture, and biomedical fields.[13][14]

Properties of Poly(1,3-propylene succinate) (PPS)

Property	Value	References
Melting Point (T _m)	~48 °C	[15]
Molecular Formula (repeating unit)	(C ₇ H ₁₀ O ₄) _n	[16]
CAS Number	28158-21-6	[16][17]

Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a polyol. **1,3-Propanediol** can be used as a chain extender in polyurethane synthesis, reacting with a diisocyanate and a prepolymer to form the final polymer.[18][19] The incorporation of PDO can influence the mechanical properties and thermal stability of the resulting polyurethane.[18][20]

Mechanical Properties of Polyurethanes Derived from **1,3-Propanediol**

The mechanical properties of polyurethanes are highly dependent on the specific diisocyanate and polyol used in the formulation. However, studies have shown that the use of **1,3-propanediol** as a chain extender can lead to polyurethanes with a range of tensile strengths and elongations at break. For example, thermoplastic polyurethanes based on bio-poly(1,3-propylene succinate) glycol, 1,4-butanediol, and 4,4'-methylene diphenyl diisocyanate (MDI) have exhibited tensile strengths up to 64.13 MPa.[21]

Experimental Protocols

Synthesis of Poly(trimethylene terephthalate) (PTT) via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process for the synthesis of PTT from **1,3-propanediol** and terephthalic acid.

Materials:

- **1,3-Propanediol** (PDO)
- Terephthalic acid (TPA)
- Titanium-based catalyst (e.g., titanium(IV) isopropoxide)
- Antimony-based co-catalyst (optional, e.g., antimony trioxide)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

Stage 1: Esterification

- Charge the reaction vessel with a molar excess of **1,3-propanediol** and terephthalic acid (e.g., a molar ratio of PDO:TPA of 1.2:1 to 2.2:1).
- Add the titanium-based catalyst.
- Heat the mixture under a nitrogen atmosphere with continuous stirring to a temperature of 245-260 °C.[22]
- Water will be formed as a byproduct and should be continuously removed from the reaction mixture.
- Continue the esterification reaction until approximately 97-99% of the TPA is esterified, which can be monitored by the amount of water collected.[22]

Stage 2: Polycondensation

- Increase the temperature to 250-270 °C.[22]
- Gradually reduce the pressure to create a vacuum (e.g., down to 1-10 mbar).[22][23]
- The excess **1,3-propanediol** will distill off and be collected.
- Continue the reaction under high vacuum and elevated temperature until the desired polymer molecular weight is achieved, which can be monitored by the viscosity of the melt.
- Once the desired viscosity is reached, the molten PTT is extruded, cooled, and pelletized.

Synthesis of Polyurethane via the Prepolymer Method

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane using **1,3-propanediol** as a chain extender.

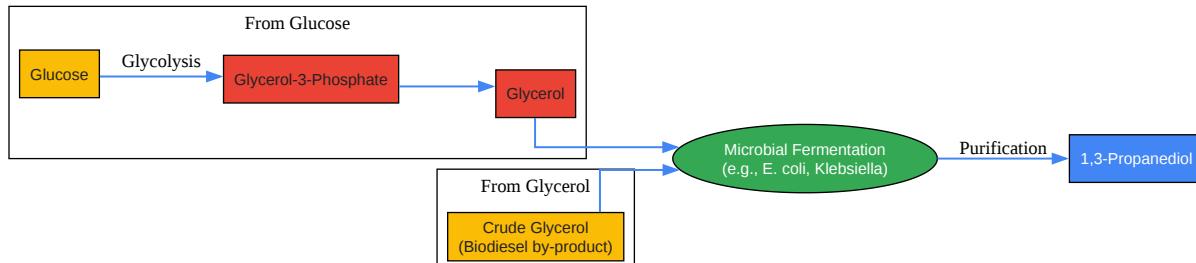
Materials:

- Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
- Polyol (e.g., Poly(propylene glycol) - PPG)
- **1,3-Propanediol** (PDO) as the chain extender

- Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
- Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is desired)
- Inert gas (e.g., Nitrogen)

Procedure:

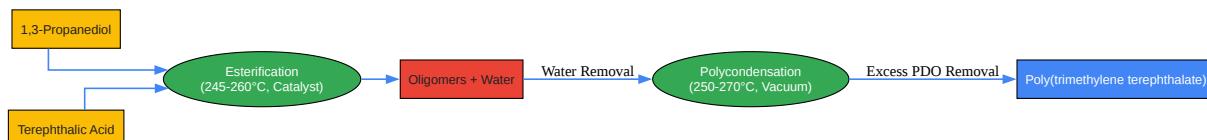
Step 1: Prepolymer Synthesis


- In a reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at a specific molar ratio (NCO:OH > 1, typically around 2:1) to form an isocyanate-terminated prepolymer.
- The reaction is typically carried out at a temperature of 70-80 °C with stirring for 1-2 hours.
- The progress of the reaction can be monitored by titrating the isocyanate content.

Step 2: Chain Extension

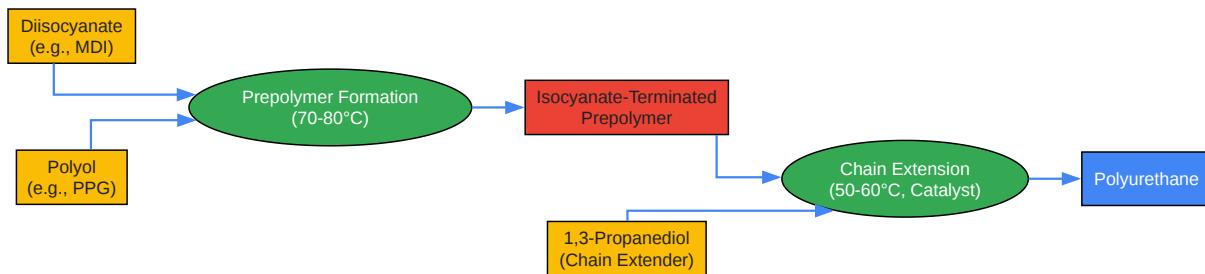
- Cool the prepolymer to around 50-60 °C.
- Add the **1,3-propanediol** (chain extender) to the prepolymer with vigorous stirring. The amount of PDO is calculated to react with the remaining isocyanate groups.
- Add a few drops of the catalyst to promote the reaction between the isocyanate groups and the hydroxyl groups of the PDO.
- The reaction mixture will increase in viscosity as the polyurethane forms.
- The final polymer can be cast into a mold and cured at an elevated temperature to complete the reaction.

Visualization of Synthesis Workflows


Production of Bio-based 1,3-Propanediol

[Click to download full resolution via product page](#)

Caption: Production pathways for bio-based **1,3-propanediol**.


Synthesis of Poly(trimethylene terephthalate) (PTT)

[Click to download full resolution via product page](#)

Caption: Two-stage synthesis of Poly(trimethylene terephthalate).

Synthesis of Polyurethane

[Click to download full resolution via product page](#)

Caption: Prepolymer method for Polyurethane synthesis.

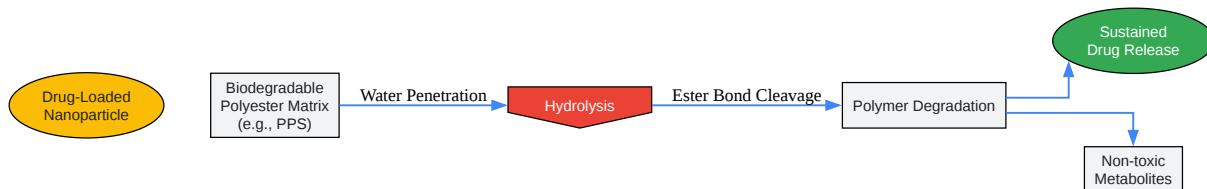
Applications in Drug Development

The unique properties of polymers derived from **1,3-propanediol**, such as biodegradability and biocompatibility, make them promising candidates for applications in the pharmaceutical and biomedical fields, particularly in drug delivery.

Biodegradable Polyesters for Controlled Drug Release

Aliphatic polyesters like poly(1,3-propylene succinate) are biodegradable, breaking down into non-toxic products that can be safely metabolized by the body.[13] This characteristic is highly desirable for creating drug delivery systems that can provide controlled and sustained release of therapeutic agents. For instance, nanoparticles formulated from poly(propylene succinate) have been investigated as carriers for water-soluble drugs, demonstrating that drug release rates can be modulated by altering the molecular weight of the polymer.[13][14] The degradation of the polyester matrix allows for the gradual release of the encapsulated drug over time.

Biocompatibility


The biocompatibility of PDO-based polymers is a critical factor for their use in drug delivery. Studies on poly(propylene succinate) have shown comparable cytocompatibility to poly(DL-lactide), a well-established biodegradable polymer used in biomedical applications.[13][14] This

suggests that PDO-based polyesters are well-tolerated by the body, minimizing the risk of adverse immune responses.

Potential for Nanoparticle-based Drug Delivery

The ability to formulate PDO-based polyesters into nanoparticles opens up possibilities for targeted drug delivery.^[13] Nanoparticles can be engineered to encapsulate drugs and deliver them to specific sites in the body, potentially increasing therapeutic efficacy while reducing side effects. The drug-loaded nanoparticles can be designed for controlled and continuous release of the therapeutic agent over extended periods.^{[24][25]}

Drug Release Mechanism from Biodegradable Polyesters

[Click to download full resolution via product page](#)

Caption: Drug release from a biodegradable polyester nanoparticle.

Conclusion

1,3-Propanediol is a versatile and valuable monomer for the synthesis of a wide array of polymers with tunable properties. The ability to produce PDO from renewable resources further enhances its appeal from a sustainability perspective. Polymers derived from **1,3-propanediol**, particularly polyesters like PTT and biodegradable polyesters, exhibit a range of desirable characteristics that make them suitable for applications spanning from textiles and engineering plastics to the sophisticated realm of drug delivery. The biocompatibility and biodegradability of certain PDO-based polyesters, coupled with their ability to be formulated into controlled-release

systems such as nanoparticles, underscore their significant potential for advancing pharmaceutical and biomedical technologies. Further research into the development and *in vivo* evaluation of drug delivery systems based on **1,3-propanediol** polymers is warranted to fully realize their clinical and therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sketchviz.com [sketchviz.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Polytrimethylene Terephthalate (PTT) | RTP Company [rtpcompany.com]
- 10. PTT Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel biodegradable polyester poly(propylene succinate): synthesis and application in the preparation of solid dispersions and nanoparticles of a water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Biodegradable Polyester Poly(Propylene Succinate): Synthesis and Application in the Preparation of Solid Dispersions and Nanoparticles of a Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mocedes.org [mocedes.org]

- 16. 28158-21-6 CAS MSDS (POLY(1,3-PROPYLENE SUCCINATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. POLY(1,3-PROPYLENE SUCCINATE) | 28158-21-6 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US6326456B2 - Process of producing polytrimethylene terephthalate (PTT) - Google Patents [patents.google.com]
- 23. d-nb.info [d-nb.info]
- 24. Biodegradation, biocompatibility, and drug delivery in poly(ω -pentadecalactone-co-p-dioxanone) copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω -pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Propanediol: A Versatile Monomer for Advanced Polymer Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051772#1-3-propanediol-as-a-monomer-for-polymer-synthesis\]](https://www.benchchem.com/product/b051772#1-3-propanediol-as-a-monomer-for-polymer-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com